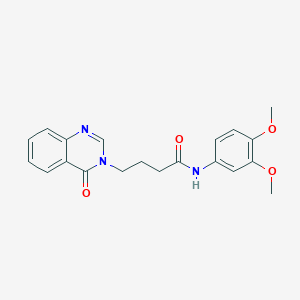

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Beschreibung

N-(3,4-Dimethoxyphenyl)-4-(4-Oxoquinazolin-3(4H)-yl)butanamid ist eine synthetische organische Verbindung, die zur Klasse der Quinazolinon-Derivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter Antikrebs-, entzündungshemmende und antimikrobielle Eigenschaften. Das Vorhandensein sowohl der Dimethoxyphenyl- als auch der Quinazolinon-Einheiten in seiner Struktur deutet auf potenzielle pharmakologische Anwendungen hin.

Eigenschaften

Molekularformel |

C20H21N3O4 |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide |

InChI |

InChI=1S/C20H21N3O4/c1-26-17-10-9-14(12-18(17)27-2)22-19(24)8-5-11-23-13-21-16-7-4-3-6-15(16)20(23)25/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,22,24) |

InChI-Schlüssel |

YDQLUPKVYOWBIF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(3,4-Dimethoxyphenyl)-4-(4-Oxoquinazolin-3(4H)-yl)butanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand des Quinazolinon-Rings oder der Butanamid-Kette zu verändern.

Substitution: Sowohl die Dimethoxyphenyl- als auch die Quinazolinon-Einheiten können an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogenide (z. B. Bromide, Chloride) und Basen (z. B. Natriumhydroxid, Kaliumcarbonat) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu Quinazolinon-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion gesättigtere Analoga produzieren könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N-(3,4-Dimethoxyphenyl)-4-(4-Oxoquinazolin-3(4H)-yl)butanamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Verbindungen.

Biologie

Biologisch hat diese Verbindung in verschiedenen Tests ihr Potenzial für Antikrebs- und antimikrobielle Aktivitäten gezeigt. Sie kann das Wachstum bestimmter Krebszelllinien hemmen und bakteriostatische oder bakterizide Wirkungen gegen bestimmte Krankheitserreger zeigen.

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihr therapeutisches Potenzial untersucht. Sie können als Leitstrukturen für die Entwicklung neuer Medikamente dienen, die auf Krebs, Entzündungen und Infektionskrankheiten abzielen.

Industrie

Industriell kann N-(3,4-Dimethoxyphenyl)-4-(4-Oxoquinazolin-3(4H)-yl)butanamid bei der Herstellung von Pharmazeutika und als Zwischenprodukt bei der Synthese anderer bioaktiver Moleküle verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(3,4-Dimethoxyphenyl)-4-(4-Oxoquinazolin-3(4H)-yl)butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese können Enzyme, Rezeptoren oder DNA umfassen, was zur Modulation biologischer Pfade führt. So könnte seine Antikrebsaktivität auf die Hemmung von Schlüsselenzymen zurückzuführen sein, die an der Zellproliferation beteiligt sind, oder auf die Induktion von Apoptose in Krebszellen.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone ring or the butanamide chain.

Substitution: Both the dimethoxyphenyl and quinazolinone moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides (e.g., bromides, chlorides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays for its anticancer and antimicrobial activities. It can inhibit the growth of certain cancer cell lines and exhibit bacteriostatic or bactericidal effects against specific pathogens.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(3,4-Dimethoxyphenyl)-4-(4-Oxoquinazolin-2(4H)-yl)butanamid

- N-(3,4-Dimethoxyphenyl)-4-(4-Oxoquinazolin-4(4H)-yl)butanamid

- N-(3,4-Dimethoxyphenyl)-4-(4-Oxoquinazolin-5(4H)-yl)butanamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen kann N-(3,4-Dimethoxyphenyl)-4-(4-Oxoquinazolin-3(4H)-yl)butanamid aufgrund der spezifischen Positionierung der funktionellen Gruppen einzigartige biologische Aktivitäten aufweisen. Dies kann seine Bindungsaffinität zu molekularen Zielstrukturen und seine gesamten pharmakokinetischen Eigenschaften beeinflussen.

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C19H19N3O4 |

| Molecular Weight | 353.37 g/mol |

| CAS Number | 694448-41-4 |

| IUPAC Name | This compound |

The mechanism of action of this compound is primarily linked to its interaction with various cellular pathways involved in cancer proliferation and apoptosis. Research indicates that compounds containing quinazoline structures exhibit significant anticancer properties by inducing apoptosis through several mechanisms:

- Inhibition of NF-kB Signaling : Similar compounds have been shown to inhibit the NF-kB pathway, which is crucial for cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .

- p53 Activation : The compound may influence the tumor suppressor protein p53, enhancing its activity in damaged cells, thereby promoting cell cycle arrest and apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that quinazoline derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Activity

A study published in 2022 highlighted the effectiveness of quinazoline derivatives against various cancer cell lines. The compound demonstrated significant cytotoxicity against human colon cancer cells (HCT116), with IC50 values indicating potent anti-proliferative effects. The study also reported that treatment with this compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Efficacy

Research focusing on the antimicrobial properties of quinazoline derivatives found that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disruption of the bacterial cell membrane integrity and inhibition of DNA synthesis .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High (IC50 in low µM range) | Induction of apoptosis via NF-kB inhibition and p53 activation |

| Antimicrobial | Moderate | Disruption of cell membrane integrity and metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.